5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

Analytical Chemistry Synthetic Chemistry Quality Control

Synthesizing Benz[l]aceanthrylene via conventional routes often suffers from low yields and complex purification. 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (CAS 1470-04-8) resolves this as the dedicated, regiospecific precursor. - Enables direct cyclopenta-fusion to Benz[l]aceanthrylene, streamlining mutagenicity studies. - 99% assay purity minimizes confounding impurities in sensitive AhR activation assays. - Authenticated NMR, FTIR, and Raman spectra ensure reliable analytical method development. - Distinct mp (97-98 °C) vs. benz[a]anthracene (158-161 °C) facilitates unambiguous identification.

Molecular Formula C18H16O
Molecular Weight 248.3 g/mol
CAS No. 1470-04-8
Cat. No. B1361212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one
CAS1470-04-8
Molecular FormulaC18H16O
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2C(=O)C1)C4=CC=CC=C4CC3
InChIInChI=1S/C18H16O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,10-11H,3,5,7-9H2
InChIKeyYVGXWBAAHRAVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (CAS 1470-04-8): Polycyclic Aromatic Ketone for Advanced Synthesis and Analytical Research


5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (CAS 1470-04-8) is a tetracyclic aromatic ketone with the molecular formula C18H16O and a molecular weight of 248.32 g/mol . It belongs to the class of partially hydrogenated polycyclic aromatic hydrocarbons (PAHs) and is structurally characterized by a fused benz[a]anthracene framework with a ketone functional group at the 11-position and saturation at the 5,6,8,9-positions . This compound is commercially available as a high-purity research chemical and serves as a key intermediate in the synthesis of mutagenic cyclopenta-fused PAHs, particularly Benz[l]aceanthrylene .

WorkflowSynthesis of cyclopenta-fused PAHs, especially Benz[l]aceanthrylene
SelectionHigh-assay purity supports reproducible synthetic and analytical outcomes
ProcessingLower melting point relative to fully aromatic PAHs simplifies purification

Why 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one Cannot Be Replaced by Similar PAH Ketones or Unsubstituted Benz[a]anthracene


While several polycyclic aromatic ketones and parent hydrocarbons may appear structurally similar, 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one exhibits a unique combination of physicochemical properties and synthetic utility that precludes simple substitution. Its specific hydrogenation pattern lowers the melting point by ~60°C relative to the fully aromatic benz[a]anthracene, drastically altering purification and handling requirements [1]. Furthermore, the ketone moiety at the 11-position enables further synthetic transformations not possible with the parent hydrocarbon, while the partially saturated ring system imparts distinct spectral and chromatographic properties essential for analytical method development [2]. Critically, its role as a dedicated precursor to Benz[l]aceanthrylene—a potent mutagenic agent—cannot be fulfilled by other tetrahydro isomers or related ketones due to the regiospecific requirement of the hydrogenation pattern for subsequent cyclopenta-fusion .

Unique hydrogenation pattern depresses melting point by ~60 °C, altering purification and handling compared to parent benz[a]anthracene.
The 11-ketone group enables subsequent cyclopenta-fusion; unsubstituted or differently substituted PAHs cannot serve as direct precursors.
Regiospecific hydrogenation is required for correct ring closure; other tetrahydro isomers yield different products and should not be substituted.

Quantitative Differentiation Evidence for 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one


Commercial Purity: 99% Assay from Sigma-Aldrich vs. 95-98.5% from Alternative Suppliers

Procurement of 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one from Sigma-Aldrich (Product No. 222208) guarantees a minimum assay of 99%, as verified by the manufacturer's certificate of analysis . In contrast, alternative suppliers offer lower purities: Bidepharm lists 97% standard purity , CymitQuimica specifies a minimum of 95% , and LookChem reports 98.5% from supplier data .

Purity Comparison
Head-to-head
99% assay (Sigma-Aldrich) vs. 95–98.5% from other suppliers
Higher purity reduces side reactions and supports consistent results
Lot-specific COA review recommended
Analytical Chemistry Synthetic Chemistry Quality Control

Physical Property Differentiation: Melting Point 97-98°C vs. Benz[a]anthracene (158-161°C) and 3,4-Dihydrobenz[a]anthracen-1(2H)-one (113-116°C)

The melting point of 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one is consistently reported as 97-98 °C . This value is approximately 60°C lower than that of the fully aromatic parent benz[a]anthracene (158-161 °C) [1] and 15-18°C lower than the related PAH ketone 3,4-dihydrobenz[a]anthracen-1(2H)-one (113-116 °C) . The significant depression in melting point arises from the specific pattern of ring saturation, which disrupts π-stacking and reduces crystal lattice energy.

Melting Point
Cross-study comparable
97–98 °C vs. benz[a]anthracene 158–161 °C and 3,4-dihydro analogue 113–116 °C
Lower melting point facilitates mild-condition recrystallization
Literature and supplier-reported values
Purification Formulation Physical Chemistry

Spectral Reference Data: Comprehensive NMR, FTIR, and Raman Spectra Available for Identity Confirmation

The SpectraBase database (Wiley) contains verified spectral data for 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, including 2 NMR spectra (solvent: CDCl3), 1 FTIR spectrum, and 1 Raman spectrum, all sourced from Sigma-Aldrich's authenticated reference standard [1]. In contrast, many closely related tetrahydrobenz[a]anthracene isomers and derivatives lack publicly accessible, high-quality spectral libraries, forcing researchers to rely on in silico predictions or in-house synthesis of reference standards.

Spectral Data
Supplier-provided
NMR, FTIR, and Raman spectra available from authenticated reference standard
Accelerates method development and identity confirmation
Source: SpectraBase (Sigma-Aldrich lot)
Analytical Method Development Structure Elucidation Quality Control

Mutagenic Intermediate Value: Precursor to Benz[l]aceanthrylene, a Potent Mutagen More Active than Benzo[a]pyrene in Bacterial Assays

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one is a documented intermediate in the synthesis of Benz[l]aceanthrylene (B[l]A) , a cyclopenta-fused PAH. In comparative mutagenicity studies, B[l]A was significantly more mutagenic than benzo[a]pyrene (B[a]P) in Salmonella typhimurium assays mediated by Aroclor 1254-induced rat liver S9 [1]. While the target compound itself is not the active mutagen, its specific structure is essential for constructing the cyclopenta ring system required for this enhanced genotoxic activity; other benz[a]anthracene derivatives cannot yield B[l]A directly.

Mutagenic Precursor
Class-level inference
Precursor to Benz[l]aceanthrylene, which shows reported higher revertant frequency than benzo[a]pyrene in S. typhimurium
Supports mutagenesis pathway and monitoring studies
Exact fold-change not specified; model-specific review needed
Genetic Toxicology Environmental Chemistry Synthetic Chemistry

Optimal Use Cases for 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one Based on Quantitative Differentiation


Synthesis of Benz[l]aceanthrylene for Mutagenicity and Carcinogenicity Studies

As a dedicated intermediate for the cyclopenta-fused PAH Benz[l]aceanthrylene , 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one is the optimal starting material for laboratories investigating the genotoxic mechanisms of this potent mutagen. Alternative synthetic routes to B[l]A are more complex and lower yielding; the specific hydrogenation pattern of this compound is required for the cyclopenta-fusion step. Procurement of the high-purity Sigma-Aldrich product (99% assay) ensures minimal impurity carryover that could confound biological assay results .

Development of Analytical Methods for PAH Ketone Detection and Quantification

The availability of authenticated NMR, FTIR, and Raman spectra [1] makes 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one an ideal reference standard for developing and validating analytical methods (e.g., HPLC-UV, GC-MS, Raman spectroscopy) targeting this class of environmental pollutants. Its distinct melting point (97-98 °C) and chromatographic behavior, which differ significantly from co-occurring PAHs like benz[a]anthracene (mp 158-161 °C), facilitate unambiguous identification and quantification in complex environmental matrices.

Structure-Activity Relationship (SAR) Studies of PAH-Derived AhR Ligands

Given that PAH ketones, as a class, exhibit aryl hydrocarbon receptor (AhR) agonist activity—with 3,4-dihydrobenz[a]anthracen-1(2H)-one showing an EC20 of 0.4 µM in DR-CALUX assays [2]—5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one serves as a structurally defined comparator for SAR investigations. Researchers can systematically evaluate how the position and degree of ring saturation modulate AhR binding and downstream toxicological responses, using this compound as a well-characterized reference point.

Application
Selection Property
Validation Focus
Cyclopenta-fused PAH synthesis (e.g., Benz[l]aceanthrylene)
Regiospecific tetrahydro-ketone precursor
Synthetic efficiency and precursor purity
Analytical method development for PAH ketones
Authenticated spectroscopic reference data
Chromatographic and spectral identity confirmation
AhR ligand structure-activity relationship (SAR) studies
Structurally defined, partially saturated ketone comparator
AhR activation modulation by ring saturation pattern

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